molecular formula C10H16N2O4S B12856961 tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate

tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate

Cat. No.: B12856961
M. Wt: 260.31 g/mol
InChI Key: XJIBVJYLIRJKCY-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate is a synthetic organic compound with the molecular formula C9H14N2O4S. It is used as a building block in various chemical syntheses and has applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate typically involves the reaction of tert-butyl carbamate with a thietanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or nitriles.

Scientific Research Applications

tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-carbamate
  • tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-N-ethyl-carbamate

Uniqueness

tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate is unique due to its specific structural features, such as the presence of the tert-butyl group and the cyano group on the thietan ring

Properties

Molecular Formula

C10H16N2O4S

Molecular Weight

260.31 g/mol

IUPAC Name

tert-butyl N-(3-cyano-1,1-dioxothietan-3-yl)-N-methylcarbamate

InChI

InChI=1S/C10H16N2O4S/c1-9(2,3)16-8(13)12(4)10(5-11)6-17(14,15)7-10/h6-7H2,1-4H3

InChI Key

XJIBVJYLIRJKCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CS(=O)(=O)C1)C#N

Origin of Product

United States

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